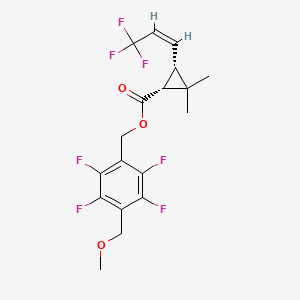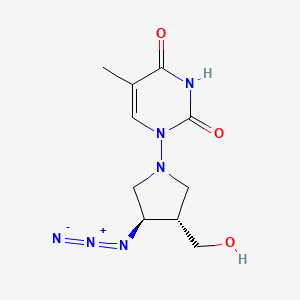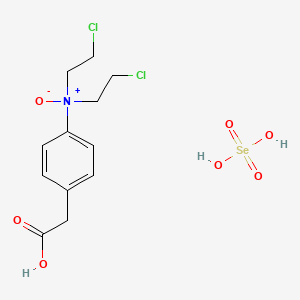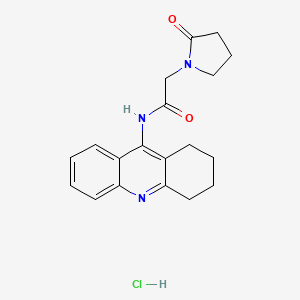
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C19H21N3O2·HCl . This compound is known for its unique structure, which includes a pyrrolidine ring and an acridine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the acridine derivative, followed by the introduction of the pyrrolidineacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular metabolism .
Comparaison Avec Des Composés Similaires
1-Pyrrolidineacetamide, 2-oxo-N-(1,2,3,4-tetrahydro-9-acridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1-Pyrrolidineacetamide derivatives: These compounds share the pyrrolidineacetamide group but differ in the substituents attached to the acridine moiety.
Acridine derivatives: These compounds have the acridine structure but may lack the pyrrolidineacetamide group.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar functional groups can also be compared to highlight the unique properties of this compound.
Propriétés
Numéro CAS |
123792-82-5 |
|---|---|
Formule moléculaire |
C19H22ClN3O2 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c23-17(12-22-11-5-10-18(22)24)21-19-13-6-1-3-8-15(13)20-16-9-4-2-7-14(16)19;/h1,3,6,8H,2,4-5,7,9-12H2,(H,20,21,23);1H |
Clé InChI |
AGRGFLKXMFIANF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NC(=O)CN4CCCC4=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


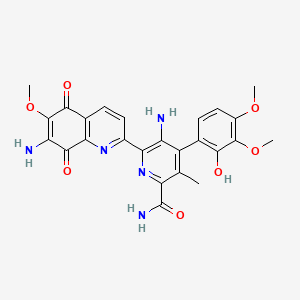
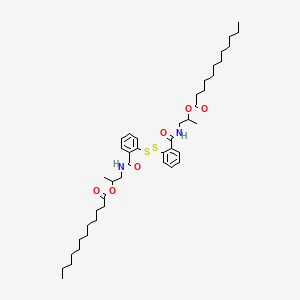
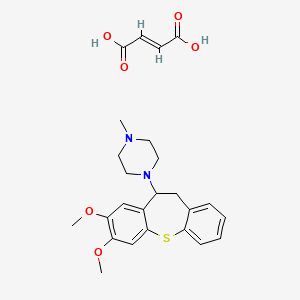
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
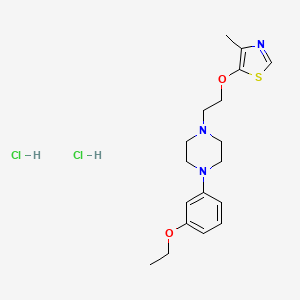


![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)
